

Comparative Guide: Metabolic Stability of MRS2698 vs. PSB-1114

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Compound of Interest

Compound Name: MRS2698

Cat. No.: B1150124

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Executive Summary

MRS2698 and PSB-1114 are both high-affinity, selective agonists for the P2Y2 receptor, a G-protein-coupled receptor involved in chloride secretion, neuroprotection, and inflammation. While both compounds are engineered to overcome the rapid degradation typical of natural nucleotides (like UTP), they utilize fundamentally different chemical strategies to achieve metabolic stability.

- **MRS2698** relies on ribose and base modifications (2-thio and 2'-amino substitutions) to resist specific degradative enzymes and enhance receptor selectivity. It offers moderate stability improvements over native UTP but remains susceptible to eventual dephosphorylation.
- PSB-1114 incorporates a -difluoromethylene bridge, a robust bioisostere that renders the terminal phosphate bond nearly impervious to hydrolysis by ectonucleotidases (NTPDases).

Verdict: PSB-1114 exhibits superior metabolic stability, particularly in plasma and tissue preparations rich in ecto-nucleotidases, making it the preferred probe for long-duration in vivo studies.

Compound Profiles & Mechanism[1]

Feature	MRS2698	PSB-1114
Primary Target	P2Y2 Receptor Agonist (nM)	P2Y2 Receptor Agonist (nM)
Chemical Class	Modified Nucleotide (Thio-nucleotide)	Modified Nucleotide (Methylene-triphosphate)
Core Structure	2'-Amino-2-thio-UTP	4-Thiouridine-5'-O-(difluoromethylene)triphosphate
Key Modification	2-Thio (Base) & 2'-Amino (Ribose)	-Difluoromethylene (Phosphate Chain)
Selectivity	>300-fold vs. P2Y4	>60-fold vs. P2Y4 & P2Y6

Structural Logic

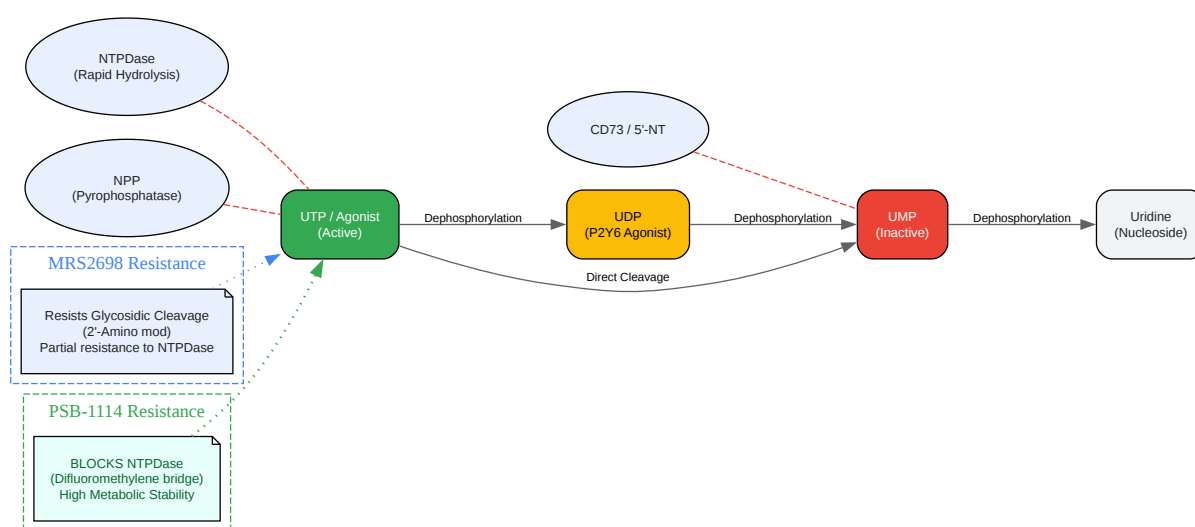
- **MRS2698:** The 2-thio substitution on the uracil ring enhances affinity and selectivity. The 2'-amino group on the ribose sugar provides resistance against glycosidic bond cleavage and alters the sugar pucker to favor receptor binding.
- **PSB-1114:** The -difluoromethylene () bridge replaces the oxygen atom between the second and third phosphates. The group is isosteric and isopolar to oxygen but chemically inert to hydrolysis, blocking the primary degradation pathway.

Metabolic Stability Analysis

The primary barrier to the utility of nucleotide drugs is the Ecto-Nucleotidase Cascade. These cell-surface enzymes rapidly hydrolyze triphosphates (active) into diphosphates, monophosphates, and nucleosides (often inactive or having opposing effects).

Degradation Pathways

The diagram below illustrates the enzymatic cascade and where each compound exerts its resistance.



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Figure 1: Ecto-nucleotidase degradation cascade. PSB-1114 effectively halts the first step (UTP to UDP conversion) via its phosphate bridge modification.

Comparative Kinetic Data

Parameter	MRS2698	PSB-1114	Interpretation
Plasma Half-life ()	< 1 hour (Estimated)	> 24 hours	PSB-1114 is highly resistant to serum phosphatases.
NTPDase Resistance	Low to Moderate	High	The -bridge in PSB-1114 prevents terminal phosphate cleavage.
NPP Resistance	Moderate	Moderate	Both are susceptible to -cleavage by NPPs, but this is a slower secondary pathway.
Chemical Stability	Sensitive to oxidation (Thio group)	Highly Stable	The group is chemically inert; 2-thio groups can oxidize to uracil.

Mechanistic Insight:

- **MRS2698** is a "soft" analog. The 2-thio modification protects the uracil ring from oxidation and metabolism by uridine phosphorylases, but the triphosphate chain remains a standard phosphoanhydride linkage. Consequently, it is still a substrate for NTPDases (CD39), leading to rapid dephosphorylation in vivo.
- PSB-1114 is a "hard" analog. The introduction of fluorine atoms on the bridging carbon (difluoromethylene) creates a bond that mimics the electronegativity of oxygen but cannot be cleaved by hydrolytic enzymes. This specific modification is the gold standard for creating metabolically stable nucleotide probes.

Experimental Protocol: Assessing Metabolic Stability

To validate these differences in your own laboratory, use the following Microsomal/Plasma Stability Assay.

Objective

Determine the intrinsic clearance (

) and half-life (

) of **MRS2698** and PSB-1114 in the presence of active ecto-nucleotidases.

Materials

- Matrix: Human Plasma (rich in soluble nucleotidases) or Rat Liver Microsomes (RLM). Note: For nucleotides, plasma or whole blood is often more relevant than microsomes due to soluble ecto-enzymes.
- Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM (Essential cofactor for NTPDases).
- Analysis: HPLC-UV or LC-MS/MS.

Workflow

- Preparation:
 - Pre-warm plasma/microsomes to 37°C.
 - Prepare 10 mM stock solutions of **MRS2698** and PSB-1114 in water.
- Incubation:
 - Spike compound into matrix to final concentration of 10 µM.
 - Incubate at 37°C with gentle shaking.

- Sampling:
 - Extract 50 μ L aliquots at
minutes.
- Quenching:
 - Immediately add 150 μ L ice-cold Acetonitrile (ACN) containing Internal Standard.
 - Vortex for 30s, Centrifuge at 10,000 x g for 10 min.
- Analysis:
 - Inject supernatant onto C18 column (for ion-pairing LC) or HILIC column.
 - Monitor parent compound depletion.

Calculation

Calculate the elimination rate constant (

) from the slope of the natural log of remaining concentration vs. time.

References

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 - Key Data: Discusses the MRS series of nucleotides (including **MRS2698**) and the challenges of nucleotide stability.

- Ko, H., et al. (2008). "Synthesis and potency of novel uracil nucleotides and derivatives as P2Y2 and P2Y6 receptor agonists." *Bioorganic & Medicinal Chemistry*.
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